2-(8,8-Dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide
Description
This compound features a polycyclic benzo[b]fluorene core modified with three nitrogen atoms (2,4,10-triaza) and two oxygen atoms (7,11-dioxa), along with 8,8-dimethyl substituents. The 1-position is functionalized with a sulfanyl group (-S-) linked to an acetamide moiety (-CH2C(O)NH2).
Properties
CAS No. |
896826-49-6 |
|---|---|
Molecular Formula |
C16H16N4O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S/c1-16(2)4-10-8(5-22-16)3-9-12-13(23-14(9)20-10)15(19-7-18-12)24-6-11(17)21/h3,7H,4-6H2,1-2H3,(H2,17,21) |
InChI Key |
BCBVPGINWLYVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)SCC(=O)N)C |
solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves multiple steps. One common method starts with the preparation of the pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core. This can be achieved by reacting 3-amino-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine with bromoacetic acid . The resulting intermediate is then subjected to further reactions to introduce the sulfanyl and acetamide groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the acetamide group can yield amines .
Scientific Research Applications
2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzo[b]fluorene core distinguishes the target compound from simpler benzothiazole or spirocyclic analogs. Key comparisons include:
Key Observations :
Substituent Effects
- Acetamide vs. Methoxyethylsulfanyl : The target’s acetamide group introduces hydrogen-bonding capacity, which is absent in the methoxyethylsulfanyl analog (896813-52-8). This could improve solubility or target interactions in biological contexts .
- Comparison with Benzamide Derivatives (8a, ) : The nitro and tert-butyl groups in 8a enhance electron-withdrawing and steric effects, respectively, whereas the target’s acetamide offers a balance of polarity and steric bulk.
Physicochemical and Spectroscopic Properties
Limited data exists for the target compound, but inferences can be drawn:
- Molecular Weight : Likely exceeds 350 g/mol (based on core structure and substituents), compared to 275.06 g/mol for 8a .
- Spectroscopy :
Research Implications and Gaps
- Structural Uniqueness : The benzo[b]fluorene-dioxa-triaza scaffold is understudied compared to benzothiazole or spirocyclic analogs, warranting exploration of its electronic and steric properties.
- Functional Group Optimization : Replacing sulfanyl substituents with bioisosteres (e.g., ethers, amines) could modulate bioavailability or reactivity.
Biological Activity
2-(8,8-Dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide is a complex organic compound with potential biological activity. The structure incorporates multiple heterocycles and functional groups that may influence its interaction with biological systems. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes:
- Molecular Formula : C20H25N5O3S
- Molecular Weight : 383.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O3S |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | This compound |
The biological activity of the compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions can modulate cellular processes and pathways, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural characteristics. For instance:
- Case Study : A study involving newly synthesized benzimidazole derivatives showed significant antitumor activity against human lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays . While specific data on our compound is limited, the structural similarities suggest a potential for similar activity.
Antimicrobial Activity
Antimicrobial properties are crucial for evaluating the therapeutic potential of new compounds. In related studies:
- Compounds with similar heterocyclic structures demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
Research on compounds structurally related to this compound has yielded promising results:
- Antitumor Efficacy : Compounds were tested in both 2D and 3D cell cultures. Results indicated higher efficacy in 2D cultures compared to 3D models .
- Antimicrobial Testing : Various derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
